![molecular formula C13H10F3N B1334235 3-[4-(Trifluoromethyl)phenyl]aniline CAS No. 400747-98-0](/img/structure/B1334235.png)
3-[4-(Trifluoromethyl)phenyl]aniline
Overview
Description
3-[4-(Trifluoromethyl)phenyl]aniline is a substituted aniline that is a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4 . It has a role as a metabolite . It is a member of (trifluoromethyl)benzenes .
Synthesis Analysis
The synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline involves several steps. A series of new N- (4- (substituted)-3- (trifluoromethyl) phenyl) isobutyramides were synthesized and characterized .Molecular Structure Analysis
The molecular formula of 3-[4-(Trifluoromethyl)phenyl]aniline is C13H10F3N . The InChI code is InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2 . The Canonical SMILES is C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F .Chemical Reactions Analysis
The chemical reactions involving 3-[4-(Trifluoromethyl)phenyl]aniline are complex and varied. For instance, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized .Physical And Chemical Properties Analysis
The molecular weight of 3-[4-(Trifluoromethyl)phenyl]aniline is 237.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Exact Mass is 237.07653381 g/mol . The Topological Polar Surface Area is 26 Ų .Scientific Research Applications
Molecularly Imprinted Polymers
This compound is used in the creation of molecularly imprinted polymers, which are designed for specific molecule recognition. The presence of the –PhCF3 group is particularly useful for the deposition of thiophene derivatives through electrochemical oxidation on electrode surfaces .
Pesticide Synthesis
3-[4-(Trifluoromethyl)phenyl]aniline: is a key intermediate in the synthesis of fipronil, a widely used insecticide. It has been studied for its metabolic pathway in rats and its effects using isotopic labelling .
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, particularly against menacing bacterial pathogens like Enterococci and methicillin-resistant S. aureus (MRSA) .
Cancer Therapy
The trifluoromethyl group, as part of certain compounds, has been approved by the FDA for use in cancer therapy. For instance, sorafenib, which contains a similar trifluoromethyl phenyl structure, is used for treating advanced hepatocellular carcinoma .
Antifungal and Insecticidal Agents
Studies have shown that trifluoromethyl pyrimidine derivatives, which include an amide moiety and are structurally related to 3-[4-(Trifluoromethyl)phenyl]aniline , exhibit significant antifungal and insecticidal properties useful for crop protection .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals due to their ability to modulate the properties of bioactive molecules .
Mode of Action
The trifluoromethyl group is known to influence the chemical reactivity, physico-chemical behavior, and biological activity of compounds . It can enhance the lipophilicity and metabolic stability of drugs, potentially improving their interaction with biological targets .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds can participate in various biochemical processes due to their unique properties .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drugs, which may influence their bioavailability .
Result of Action
The presence of the trifluoromethyl group can modulate the bioactivity of compounds, potentially leading to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[4-(Trifluoromethyl)phenyl]aniline. For instance, the trifluoromethyl group can enhance the stability of compounds under physiological conditions . .
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSCKIULIJLTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960532 | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]aniline | |
CAS RN |
400747-98-0 | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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